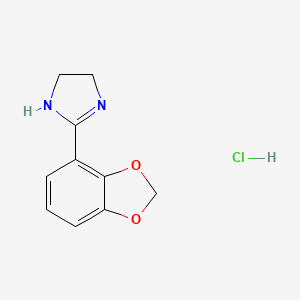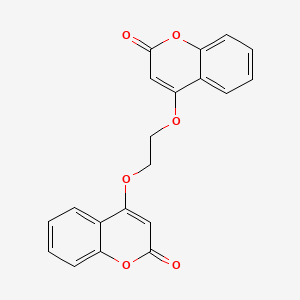
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the thiazolidine ring.
Acetylation: The final step involves the acetylation of the thio group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in the areas of antimicrobial or anticancer research.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and the functional groups attached to it may allow the compound to bind to active sites or modulate the activity of target proteins. Further research is needed to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)ethanamine: Similar in structure but lacks the thiazolidine ring and acetylthio group.
2-Aminobenzothiazole: Contains a thiazolidine-like ring but with different substituents.
2-Methyl-2-oxazoline: Contains a five-membered ring with nitrogen and oxygen instead of sulfur.
Uniqueness
2-(2-(Methoxyphenoxy)methyl)-3-(2-(acetylthio)propionyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring with methoxyphenoxy and acetylthio groups
属性
CAS 编号 |
161364-44-9 |
|---|---|
分子式 |
C16H21NO4S2 |
分子量 |
355.5 g/mol |
IUPAC 名称 |
O-[1-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-1-oxopropan-2-yl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S2/c1-11(21-12(2)22)16(18)17-8-9-23-15(17)10-20-14-7-5-4-6-13(14)19-3/h4-7,11,15H,8-10H2,1-3H3/t11?,15-/m0/s1 |
InChI 键 |
KHDBUOXFJZXSCG-MHTVFEQDSA-N |
手性 SMILES |
CC(C(=O)N1CCS[C@H]1COC2=CC=CC=C2OC)OC(=S)C |
规范 SMILES |
CC(C(=O)N1CCSC1COC2=CC=CC=C2OC)OC(=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


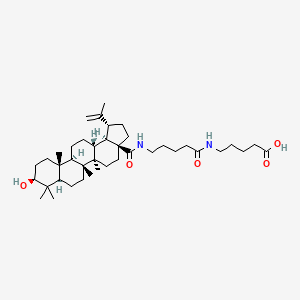
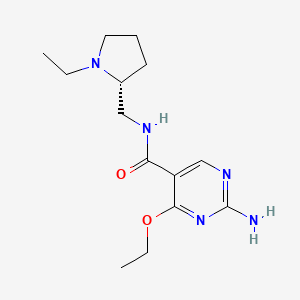


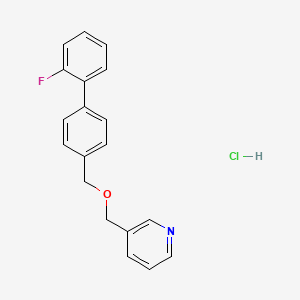
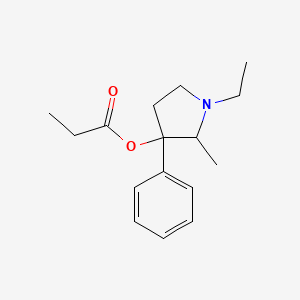


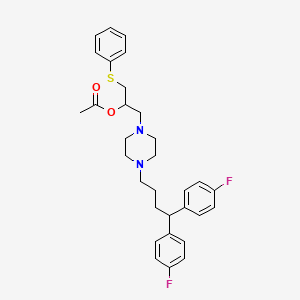
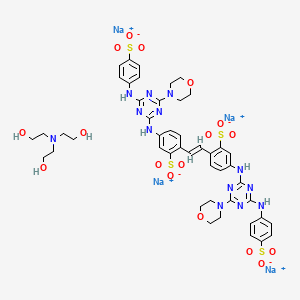
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
